molecular formula C13H12ClN3O2 B6075579 5-chloro-3-(1-methyl-2-oxopyrrolidin-3-yl)quinazolin-4(3H)-one

5-chloro-3-(1-methyl-2-oxopyrrolidin-3-yl)quinazolin-4(3H)-one

Cat. No.: B6075579
M. Wt: 277.70 g/mol
InChI Key: HUOUOLVCTSWECH-UHFFFAOYSA-N
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Description

5-chloro-3-(1-methyl-2-oxopyrrolidin-3-yl)quinazolin-4(3H)-one, also known as CMQ, is a quinazolinone derivative that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in preclinical studies, which has led to further research into its synthesis, mechanism of action, and potential applications.

Mechanism of Action

The mechanism of action of 5-chloro-3-(1-methyl-2-oxopyrrolidin-3-yl)quinazolin-4(3H)-one is not fully understood, but studies suggest that it may act through multiple pathways. In cancer cells, this compound has been shown to induce apoptosis by activating the caspase pathway. Additionally, this compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cancer cell survival and proliferation. In neurodegenerative diseases, this compound has been shown to inhibit the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and anti-inflammatory effects. Additionally, this compound has been shown to have neuroprotective effects, including the inhibition of amyloid-beta plaque formation and the reduction of oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 5-chloro-3-(1-methyl-2-oxopyrrolidin-3-yl)quinazolin-4(3H)-one in lab experiments is its potent anticancer activity, which makes it a valuable tool for studying cancer cell biology and developing new cancer therapies. Additionally, this compound has shown potential as a neuroprotective agent, making it a useful tool for studying neurodegenerative diseases. However, one limitation of using this compound in lab experiments is its relatively low solubility, which can make it difficult to work with in certain assays.

Future Directions

There are several future directions for research on 5-chloro-3-(1-methyl-2-oxopyrrolidin-3-yl)quinazolin-4(3H)-one, including:
1. Further studies to elucidate the mechanism of action of this compound in cancer and neurodegenerative diseases.
2. Development of more efficient synthesis methods for this compound to improve yield and purity.
3. Investigation of the potential of this compound as a therapeutic agent for other diseases, such as autoimmune disorders.
4. Development of novel this compound derivatives with improved pharmacological properties.
5. Clinical trials to evaluate the safety and efficacy of this compound as a therapeutic agent for cancer and neurodegenerative diseases.
In conclusion, this compound is a promising compound that has shown potential as a therapeutic agent for cancer, inflammation, and neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods and novel derivatives.

Synthesis Methods

The synthesis of 5-chloro-3-(1-methyl-2-oxopyrrolidin-3-yl)quinazolin-4(3H)-one involves several steps, including the condensation of 2-aminobenzonitrile with ethyl acetoacetate, followed by the cyclization of the resulting intermediate with chloroacetyl chloride. The final product is obtained through the reaction of the intermediate with methylamine. The synthesis of this compound has been optimized to improve yield and purity, making it a viable option for large-scale production.

Scientific Research Applications

5-chloro-3-(1-methyl-2-oxopyrrolidin-3-yl)quinazolin-4(3H)-one has been studied for its potential therapeutic applications in several areas, including cancer, inflammation, and neurodegenerative diseases. In preclinical studies, this compound has shown potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has shown potential as a neuroprotective agent, with studies suggesting that it may have a role in the treatment of Alzheimer's disease.

Properties

IUPAC Name

5-chloro-3-(1-methyl-2-oxopyrrolidin-3-yl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O2/c1-16-6-5-10(12(16)18)17-7-15-9-4-2-3-8(14)11(9)13(17)19/h2-4,7,10H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUOUOLVCTSWECH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1=O)N2C=NC3=C(C2=O)C(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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